molecular formula C7H12Cl2N2 B1281583 4-(Aminomethyl)aniline dihydrochloride CAS No. 54799-03-0

4-(Aminomethyl)aniline dihydrochloride

Cat. No. B1281583
CAS RN: 54799-03-0
M. Wt: 195.09 g/mol
InChI Key: GMYWFOGAJAQFHN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)aniline dihydrochloride is a chemical compound that serves as a key intermediate in various chemical syntheses. It is particularly relevant in the pharmaceutical industry, where it is used in the production of small-molecule antagonists such as TAK-779, which targets the CCR5 receptor . This compound is also structurally related to other aniline derivatives that have been studied for their potential applications in materials science and corrosion inhibition .

Synthesis Analysis

The synthesis of related aniline derivatives has been explored in several studies. For instance, a novel and efficient synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, which shares a similar core structure with 4-(Aminomethyl)aniline dihydrochloride, was developed using reductive alkylation and alkylation reactions, achieving a 78% yield from starting materials . Another study reported the synthesis of poly(aniline-co-3-amino-4-hydroxybenzoic acid) through electrochemical methods, demonstrating the versatility of aniline derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their function and properties. For example, the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline were linked to its electronic structure parameters, which were analyzed using quantum chemical calculations . Similarly, the X-ray structures of bis(amine anhydride)s synthesized from aniline derivatives provided insights into their molecular geometry, which is important for the subsequent production of high-performance polyimides .

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions that modify their properties and applications. The study on the corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline showed that it acts as a mixed-type inhibitor in acidic environments, with its efficiency influenced by temperature and adsorption behavior . In another case, the copolymerization of aniline with 3-amino-4-hydroxybenzoic acid resulted in a material with enhanced redox activity under basic conditions, highlighting the impact of chemical reactions on the functional properties of aniline-based polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are determined by their molecular structure and the nature of their substituents. For instance, the introduction of bulky triphenylamine units into polyimides derived from aniline anhydrides resulted in polymers with high glass transition temperatures and good solubility in aprotic solvents . The bi-functionalization of a metal-organic framework with N-methylation and Eu3+ post-synthetic modification demonstrated the ability of aniline derivatives to act as highly sensitive sensors for biomarkers like 4-Aminophenol in urine .

Scientific Research Applications

Synthesis Processes

4-(Aminomethyl)aniline dihydrochloride serves as an intermediate in various synthesis processes. It's used in the efficient synthesis of compounds like TAK-779, a CCR5 antagonist. This process involves reductive alkylation, alkylation with 4-nitrobenzylbromide, and reduction of N-(4-nitrobenzyl)-N-(tetrahydropyran-4-yl)amine, achieving a high yield from starting materials using commercially available reagents (Hashimoto et al., 2002).

Corrosion Inhibition

In the field of materials science, 4-(Aminomethyl)aniline dihydrochloride derivatives demonstrate corrosion inhibition properties. For instance, 4-amino-N,N-di-(2-pyridylmethyl)-aniline shows significant corrosion inhibition on mild steel in hydrochloric acid. Its efficiency as a mixed-type inhibitor and adherence to the Langmuir adsorption isotherm were observed (Xu et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 4-(Aminomethyl)aniline dihydrochloride are used in drug synthesis. For example, 3H-Chlorohexidine dihydrochloride, derived from a reaction involving 4-chloro[2(n)-3H] anilin, is used in medicinal chemistry (Drahowzal & Wiesinger, 1978).

Environmental Applications

This compound is also pertinent in environmental applications. For instance, 4-Amino-dimethyl-aniline hydrochloride is a major component in wastewater from vanillin production plants. Its degradation through bio-electro reactors offers an efficient, non-polluted method for wastewater treatment, increasing biodegradability and decreasing electrical energy consumption (Wei, 2007).

Organic Material Synthesis

4-(Aminomethyl)aniline dihydrochloride derivatives are used in the synthesis of organic materials with mesogenic properties. They play a role in the elaboration of N-substituted Schiff bases, perylene bisimide assemblies, and dendritic liquid crystals with photochromic azobenzene mesogens (Morar et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-(aminomethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-6-1-3-7(9)4-2-6;;/h1-4H,5,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYWFOGAJAQFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501768
Record name 4-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)aniline dihydrochloride

CAS RN

54799-03-0
Record name 4-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 4-amino-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Fan, Z Huang, X Wang, Y Ma, Y Li, S Yang, Y Shi - Molecules, 2020 - mdpi.com
A novel series of pyrimidine-benzotriazole derivatives have been synthesized and evaluated for their anticancer activity against human solid tumor cell lines. The most promising …
Number of citations: 3 www.mdpi.com
Z Huang, B Zhao, Z Qin, Y Li, T Wang, W Zhou… - European Journal of …, 2019 - Elsevier
Based on the significantly synergistic effects of CDK4 and VEGFR2 inhibitors on growth of cancer cells, a series of novel multi-kinase inhibitors targeting CDK4 and VEGFR2 were …
Number of citations: 19 www.sciencedirect.com

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